molecular formula C70H112ClN4O11PS B13716685 DSPE-Rhodamine

DSPE-Rhodamine

Cat. No.: B13716685
M. Wt: 1284.1 g/mol
InChI Key: MPIYQTUVKONKBT-ZOVJXLMBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-Rhodamine involves the conjugation of Rhodamine B to Phosphatidylethanolamine. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DSPE-Rhodamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

DSPE-Rhodamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DSPE-Rhodamine involves its integration into lipid bilayers due to the Phosphatidylethanolamine moiety. The Rhodamine part provides fluorescence, allowing for visualization and tracking. The compound targets cell membranes and can be used to monitor cellular processes and drug delivery pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DSPE-Rhodamine is unique because it combines the fluorescence of Rhodamine with the biocompatibility and membrane integration properties of Phosphatidylethanolamine. This makes it highly suitable for applications in bioimaging and targeted drug delivery .

Biological Activity

DSPE-Rhodamine is a compound that combines the properties of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with the fluorescent dye rhodamine. This hybrid molecule is primarily utilized in drug delivery systems and biological imaging due to its ability to target specific cellular compartments, particularly lysosomes. The following sections detail its biological activity, including mechanisms, applications, and relevant research findings.

Lysosomal Targeting
this compound is known for its enhanced lysosomal targeting capabilities. Studies have demonstrated that liposomes modified with rhodamine derivatives, including this compound, show significantly higher delivery efficiency to lysosomes compared to unmodified liposomes. For instance, a study reported an enhancement of lysosomal delivery up to 75% greater than plain liposomes when using specific rhodamine derivatives . This property makes this compound a valuable tool for developing drug delivery systems aimed at treating lysosome-associated disorders.

Applications in Drug Delivery

Fluorescent Imaging
The fluorescent properties of rhodamine allow for real-time imaging of cellular processes. This compound can be incorporated into nanoparticles or liposomes that facilitate the visualization of drug distribution within cells. Research indicates that nanoparticles enriched with DPPE-Rhodamine exhibited increased uptake in dendritic cells, suggesting potential applications in vaccine delivery and immune response modulation .

Drug Stability and Release
this compound also plays a role in stabilizing drug formulations. Studies have shown that liposomes containing this compound maintain structural integrity under various pH conditions, promoting controlled drug release . This characteristic is particularly beneficial for oral drug delivery systems where stability in gastric environments is crucial.

Case Studies

  • Lysosomal Delivery Enhancement
    A study focused on synthesizing new ligands based on rhodamine B highlighted the effectiveness of this compound in enhancing lysosomal delivery. The results indicated that cells treated with these modified liposomes showed a marked increase in fluorescence intensity within lysosomes compared to controls .
  • Nanoparticle Uptake in Dendritic Cells
    In another investigation, dendritic cells labeled with DPPE-Rhodamine nanoparticles demonstrated significantly higher uptake rates compared to non-labeled formulations. The study quantified the 19F signal per cell, revealing that the incorporation of this compound led to improved cellular internalization and retention .

Data Summary

Study Key Findings Application
Enhanced lysosomal delivery by 75% using this compound modified liposomesDrug delivery for lysosome-associated disorders
Increased uptake of DPPE-Rhodamine nanoparticles in dendritic cellsVaccine delivery and immune response
Stability of this compound liposomes under varying pH conditionsControlled drug release in oral formulations

Properties

Molecular Formula

C70H112ClN4O11PS

Molecular Weight

1284.1 g/mol

IUPAC Name

[9-[2-carboxy-4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamothioylamino]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride

InChI

InChI=1S/C70H111N4O11PS.ClH/c1-7-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-66(75)81-54-59(84-67(76)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-8-2)55-83-86(79,80)82-50-49-71-70(87)72-56-43-46-60(63(51-56)69(77)78)68-61-47-44-57(73(9-3)10-4)52-64(61)85-65-53-58(45-48-62(65)68)74(11-5)12-6;/h43-48,51-53,59H,7-42,49-50,54-55H2,1-6H3,(H3,71,77,78,79,80,87);1H/t59-;/m1./s1

InChI Key

MPIYQTUVKONKBT-ZOVJXLMBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC)C(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]

Origin of Product

United States

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